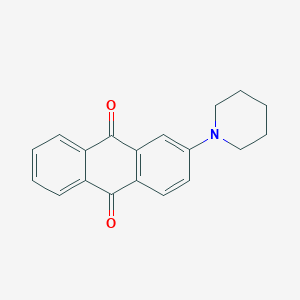

2-Piperidinoanthraquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Piperidinoanthraquinone is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Piperidinoanthraquinone and its analogs have been extensively studied for their anticancer properties. These compounds exhibit mechanisms that inhibit crucial cellular processes involved in cancer progression. Research indicates that anthraquinone derivatives can target proteins such as kinases and topoisomerases, leading to the inhibition of cancer cell viability.

- Case Study: Antitumor Efficacy

A systematic review highlighted the efficacy of anthraquinones in treating various cancers. For instance, compounds derived from the anthraquinone scaffold have shown promising results against gastric cancer cells, with IC50 values indicating significant antiproliferative activity .

| Compound | Cancer Type | IC50 Value (μM) |

|---|---|---|

| This compound | Gastric Cancer | 4.1 |

| Analog A | Lung Carcinoma | 1.6 |

| Analog B | Breast Cancer | 11.6 |

Mechanistic Insights

The binding of this compound to telomere sequences has been shown to induce oxidative stress, impairing malignant cell growth. This mechanism highlights the potential for developing targeted therapies that leverage the unique structural properties of this compound .

Materials Science

Pigments and Dyes

Anthraquinones are widely used as pigments due to their vibrant colors and stability. This compound can be utilized in textile and cosmetic industries as a dye, providing a sustainable option for coloring materials.

- Application Example: Textile Dyes

The compound's ability to form stable complexes with fibers makes it an excellent candidate for textile applications, where color fastness is crucial.

Analytical Chemistry

Electrochemical Sensors

The structural properties of this compound allow it to function effectively as an electrochemical sensor. Its ability to undergo redox reactions can be harnessed for detecting various analytes.

- Case Study: Sensor Development

Recent studies have demonstrated the use of anthraquinone derivatives in developing sensors for environmental monitoring, showcasing their application in detecting pollutants .

| Sensor Type | Analyte Detected | Detection Limit |

|---|---|---|

| Electrochemical Sensor | Heavy Metals | 0.1 ppm |

| Optical Sensor | Organic Pollutants | 0.5 ppm |

Analyse Des Réactions Chimiques

Photochemical Reactivity and Electron Transfer Mechanisms

2-Piperidinoanthraquinone participates in photoinduced electron transfer (PET) processes, particularly when intercalated into DNA. Studies on structurally similar anthraquinone derivatives (e.g., 2AQC2(HEt₂)) reveal that:

-

The lowest excited state (nπ* or ππ*) determines its reactivity pathway .

-

Intercalation into DNA facilitates electron transfer from guanine (G) bases to the excited anthraquinone, leading to selective cleavage at 5’-G of GG steps .

-

At high concentrations, non-intercalated this compound abstracts hydrogen atoms from deoxyribose, causing nonspecific DNA strand breaks .

Table 1: Photochemical Pathways of this compound Analogues

Excited-State Hydrogen Bonding and Fluorescence Quenching

The compound’s fluorescence properties are highly sensitive to hydrogen-bonding interactions in protic solvents:

-

Quenching Mechanism : Doubly H-bonded excited states exhibit >10× fluorescence quenching in solvents with high H-bond-donating ability (SA ≥ 0.15) .

-

Solvent Selectivity : Preferential solvation studies in toluene/ethanol mixtures show enhanced H-bonding with ethanol, leading to rapid non-radiative decay .

Key Findings:

-

Emission Shift : Hypsochromic shift (10 nm) observed in polar protic solvents .

-

Energy-Gap Dependency : Reduced energy gap between excited and ground states accelerates quenching .

Synthetic Routes and Functionalization

While direct synthesis of this compound is not explicitly detailed in the literature, analogous methods for 1-piperidinoanthraquinone suggest:

-

Nucleophilic Substitution : Reaction of 1,5-bis(tosyloxy)-9,10-anthraquinone with piperidine yields 1,5-bis(piperidin-1-yl)-9,10-anthraquinone (96% yield) .

-

Crystallography : The piperidine ring adopts a chair conformation with a dihedral angle of 37.5° relative to the anthraquinone plane .

Table 2: Synthetic Parameters for Piperidine-Substituted Anthraquinones

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction solvent | Toluene, 80°C | |

| Yield | 96% | |

| Crystal packing | C–H···π and π–π interactions |

Mechanistic Insights:

-

Oxidative Stress : Ligand binding promotes ROS-mediated DNA damage .

-

Transcriptional Regulation : Suppression of h-TERT and c-MYC oncogenes .

Structural and Spectroscopic Characteristics

Propriétés

Numéro CAS |

6345-74-0 |

|---|---|

Formule moléculaire |

C19H17NO2 |

Poids moléculaire |

291.3 g/mol |

Nom IUPAC |

2-piperidin-1-ylanthracene-9,10-dione |

InChI |

InChI=1S/C19H17NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |

Clé InChI |

ZBKREKXRZLODLG-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

SMILES canonique |

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Key on ui other cas no. |

6345-74-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.